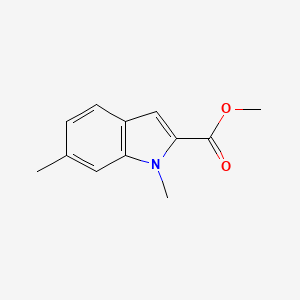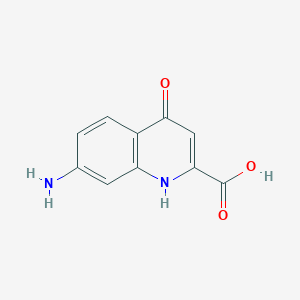
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol is a heterocyclic compound that features a tetrahydroisoquinoline core with a methylthio group at the 7-position and a hydroxyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline.
Methylthio Group Introduction: The methylthio group can be introduced using methylthiolating agents under controlled conditions.
Hydroxyl Group Introduction: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring with similar functional groups.
Thiazole Derivatives: Compounds with a thiazole ring and similar substituents.
Uniqueness
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol is unique due to its specific combination of a tetrahydroisoquinoline core with a methylthio and hydroxyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90265-80-8 |
|---|---|
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
7-methylsulfanyl-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C10H13NOS/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,10-12H,5-6H2,1H3 |
InChI-Schlüssel |
FKHHRLRTYCSXNU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)C(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B11899647.png)



![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)
![1-Cyclohexyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11899699.png)




![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)

